2-Chloro-6-(1-piperidinylsulfonyl)quinoline
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Overview
Description
2-Chloro-6-(1-piperidinylsulfonyl)quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chlorine atom at the 2-position and a piperidinylsulfonyl group at the 6-position, making it a unique and valuable molecule for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroquinoline and piperidine.
Sulfonylation: The piperidine is first sulfonylated using a sulfonyl chloride reagent to form piperidinylsulfonyl chloride.
Coupling Reaction: The piperidinylsulfonyl chloride is then reacted with 2-chloroquinoline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(1-piperidinylsulfonyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The piperidinylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substituted Quinoline Derivatives: Formed through substitution reactions.
Sulfone and Sulfide Derivatives: Formed through oxidation and reduction reactions.
Biaryl Derivatives: Formed through coupling reactions.
Scientific Research Applications
2-Chloro-6-(1-piperidinylsulfonyl)quinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and antiviral activities.
Biological Studies: The compound is used to study the interactions between quinoline derivatives and various biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, inhibiting their activity and leading to various biological effects.
Pathways Involved: The inhibition of key enzymes and receptors can disrupt cellular processes, leading to antimicrobial, antifungal, and antiviral activities.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: A simpler derivative with only a chlorine atom at the 2-position.
6-Piperidinylsulfonylquinoline: Lacks the chlorine atom at the 2-position.
Quinoline Derivatives: Various other quinoline derivatives with different substituents at the 2- and 6-positions.
Uniqueness
2-Chloro-6-(1-piperidinylsulfonyl)quinoline is unique due to the presence of both the chlorine atom and the piperidinylsulfonyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C14H15ClN2O2S |
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Molecular Weight |
310.8 g/mol |
IUPAC Name |
2-chloro-6-piperidin-1-ylsulfonylquinoline |
InChI |
InChI=1S/C14H15ClN2O2S/c15-14-7-4-11-10-12(5-6-13(11)16-14)20(18,19)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2 |
InChI Key |
HLNXNJBCBNLOHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(C=C3)Cl |
Origin of Product |
United States |
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